molecular formula C9H12N2O3 B13665759 Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

Cat. No.: B13665759
M. Wt: 196.20 g/mol
InChI Key: PKLUAJZDNVHEPM-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or phosphorus pentoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities make it a subject of interest in studies related to enzyme inhibition, antimicrobial properties, and more.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

  • Methylpyrazine-2-carboxylate
  • Ethylpyrazine-2-carboxylate
  • 3-Methoxypyrazine-2-carboxylate

These compounds share structural similarities but differ in their functional groups and chemical properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-methoxy-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-8(13-3)10-5-6(2)11-7/h5H,4H2,1-3H3

InChI Key

PKLUAJZDNVHEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1OC)C

Origin of Product

United States

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